molecular formula C23H23N3O3 B12137957 Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate

Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate

Cat. No.: B12137957
M. Wt: 389.4 g/mol
InChI Key: XNAXWKUDYXNVTB-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the quinoline and pyridine intermediates. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the quinoline ring. This intermediate is then reacted with piperidine-4-carboxylic acid under esterification conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyridine rings allow the compound to bind to these targets, potentially inhibiting their activity. This binding can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
  • Ethyl 1-[(2-phenoxy-3-pyridinyl)carbonyl]-4-piperidinecarboxylate
  • Ethyl 4-piperidinecarboxylate

Uniqueness

Ethyl 1-[(2-(2-pyridyl)-4-quinolyl)carbonyl]piperidine-4-carboxylate is unique due to its combination of quinoline, pyridine, and piperidine rings. This structure provides a versatile scaffold for various chemical modifications, making it a valuable compound for research and development in multiple scientific fields .

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 1-(2-pyridin-2-ylquinoline-4-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C23H23N3O3/c1-2-29-23(28)16-10-13-26(14-11-16)22(27)18-15-21(20-9-5-6-12-24-20)25-19-8-4-3-7-17(18)19/h3-9,12,15-16H,2,10-11,13-14H2,1H3

InChI Key

XNAXWKUDYXNVTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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